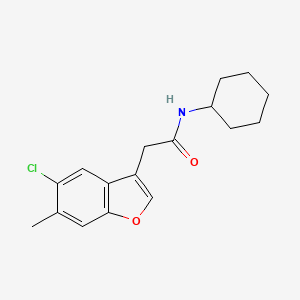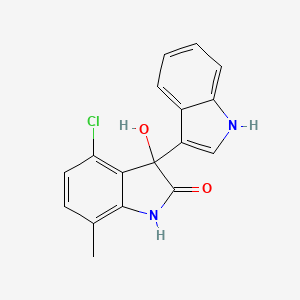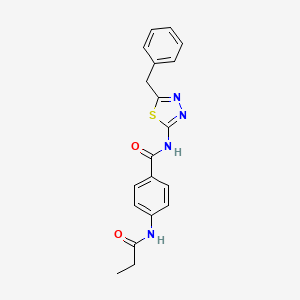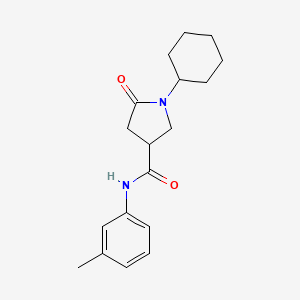
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide
Descripción general
Descripción
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide, also known as GW501516, is a PPAR-delta agonist that has gained significant attention in the scientific community due to its potential applications in various fields. This compound was initially developed for the treatment of metabolic disorders, but its unique properties have also led to its use in research as a tool to investigate various biological processes.
Mecanismo De Acción
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide acts as a PPAR-delta agonist, which activates the PPAR-delta receptor in the body. This activation leads to the upregulation of various genes involved in metabolic processes, such as fatty acid oxidation and glucose uptake. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which can improve cellular energy production.
Biochemical and Physiological Effects:
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects in the body. These effects include increased lipid metabolism, improved insulin sensitivity, enhanced glucose uptake, and increased mitochondrial biogenesis. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to reduce inflammation and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide in lab experiments is its ability to activate the PPAR-delta receptor, which can lead to the upregulation of various genes involved in metabolic processes. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide is its potential to cause cancer in animal studies, which has led to concerns regarding its safety for human use.
Direcciones Futuras
There are several future directions for the study of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide. One potential area of research is its use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide may have potential applications in the treatment of cancer and cardiovascular diseases. Further studies are needed to investigate the safety and efficacy of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide in humans and to determine its potential for clinical use.
In conclusion, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide is a PPAR-delta agonist that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties have led to its use as a tool to investigate various biological processes. While there are advantages to using 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide in lab experiments, there are also limitations and concerns regarding its safety for human use. Further studies are needed to determine its potential for clinical use and to investigate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been extensively studied for its potential applications in various fields, including metabolic disorders, cancer, and cardiovascular diseases. In metabolic disorders, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to improve insulin sensitivity, increase glucose uptake, and enhance lipid metabolism. In cancer research, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to improve cardiac function and reduce inflammation.
Propiedades
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-11-7-16-14(9-15(11)18)12(10-21-16)8-17(20)19-13-5-3-2-4-6-13/h7,9-10,13H,2-6,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOAJTNEJFSWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)


![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)

![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)